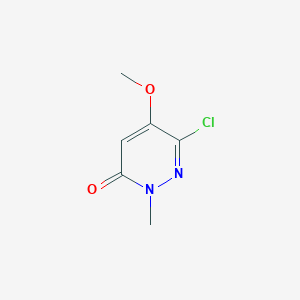
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including its pharmacological properties, molecular mechanisms, and relevant case studies.
- Chemical Formula : C5H5ClN2O
- Molecular Weight : 160.56 g/mol
- Structural Characteristics : The compound features a pyridazine ring with a chlorine atom and a methoxy group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, modifications to the pyridazinone structure often enhance its antimicrobial potency while maintaining low toxicity levels .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. The structure of this compound allows for interaction with these targets, potentially leading to therapeutic applications in inflammatory diseases .
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition is relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD), where PDE4 plays a significant role in inflammation and airway responsiveness .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to the active sites of target proteins, which supports its potential as a lead compound for drug development .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine production in human cell lines. The findings revealed a marked reduction in the levels of interleukins and tumor necrosis factor-alpha (TNF-α), suggesting that this compound could be beneficial in managing inflammatory conditions .
Data Table: Biological Activities of this compound
Propiedades
IUPAC Name |
6-chloro-5-methoxy-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOUCDIHGFUWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














